An In-depth Technical Guide on the Core Mechanism of Action of DOPR Hydrochloride
An In-depth Technical Guide on the Core Mechanism of Action of DOPR Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DOPR hydrochloride, chemically known as 2,5-Dimethoxy-4-propylamphetamine hydrochloride, is a psychoactive compound belonging to the substituted amphetamine class. Its primary mechanism of action is centered on its activity as a potent agonist at serotonin (B10506) 5-HT₂A receptors. This interaction initiates a cascade of intracellular signaling events, predominantly through the Gq/11 signaling pathway, which is believed to be the foundation of its physiological and psychoactive effects. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the mechanism of action of DOPR hydrochloride and related compounds.
Introduction to DOPR Hydrochloride
DOPR hydrochloride is a synthetic phenethylamine (B48288) and a member of the DOx family of compounds, which are known for their psychedelic properties. Structurally, it is an analog of DOM (2,5-Dimethoxy-4-methylamphetamine), with a propyl group substituting the methyl group at the 4-position of the phenyl ring. This substitution is known to influence the potency and duration of action of the compound. The primary interest in DOPR hydrochloride from a research and drug development perspective lies in its specific interaction with serotonin receptors, making it a valuable tool for studying the 5-HT₂A receptor system and its role in neurotransmission and behavior.
Primary Mechanism of Action: Serotonin 5-HT₂A Receptor Agonism
The principal mechanism of action of DOPR hydrochloride is its function as a direct agonist at the serotonin 5-HT₂A receptor. This receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in cortical regions. The psychedelic effects of DOPR hydrochloride are primarily attributed to its activation of these receptors.[1]
Upon binding to the 5-HT₂A receptor, DOPR hydrochloride induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gq/11. This initiates a downstream signaling cascade that is characteristic of Gq-coupled receptors.
The Gq/11 Signaling Pathway
The activation of the Gq/11 protein by the DOPR-bound 5-HT₂A receptor leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two key second messengers: inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG).
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Inositol Triphosphate (IP₃): IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.
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Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺ levels, activates Protein Kinase C (PKC).
The subsequent increase in intracellular calcium and activation of PKC lead to the phosphorylation of various downstream protein targets, resulting in a cascade of cellular responses that ultimately manifest as the compound's characteristic physiological and psychoactive effects.
Figure 1. 5-HT₂A Receptor Gq/11 Signaling Pathway
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for DOPR hydrochloride and its structurally related analogs, DOM and DOET. This data is crucial for understanding the potency and selectivity of these compounds.
| Compound | Receptor | Assay Type | Value | Units | Reference |
| DOPR | 5-HT₂A | Functional Agonism (EC₅₀) | 12 | nM | |
| DOM | 5-HT₂A | Binding Affinity (Ki) | 533 | nM | |
| DOET | 5-HT₂A | Binding Affinity (Ki) | 137 | nM | |
| DOM | 5-HT₂C | Binding Affinity (Ki) | ~700 | nM | |
| DOET | 5-HT₂C | Binding Affinity (Ki) | 108 | nM | |
| DOM | 5-HT₁A | Binding Affinity (Ki) | >10,000 | nM | |
| DOET | 5-HT₁A | Binding Affinity (Ki) | 9,727 | nM |
Note: Data for DOPR is limited. Values for DOM and DOET are provided for comparative purposes. Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand.
Experimental Protocols
The characterization of compounds like DOPR hydrochloride relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (like DOPR) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the binding affinity (Ki) of DOPR hydrochloride at the 5-HT₂A receptor.
Materials:
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Cell membranes prepared from cells stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells).
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Radioligand: [³H]Ketanserin (a 5-HT₂A antagonist).
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Unlabeled test compound: DOPR hydrochloride.
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Non-specific binding control: A high concentration of a non-radiolabeled 5-HT₂A antagonist (e.g., 10 µM Ketanserin).
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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96-well microplates.
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Glass fiber filters.
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Cell harvester.
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Liquid scintillation counter.
Procedure:
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Membrane Preparation: Homogenize cells expressing the 5-HT₂A receptor in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.
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Assay Setup: In a 96-well plate, set up the following in triplicate:
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Total Binding: Add a known concentration of [³H]Ketanserin and the cell membrane suspension to the wells.
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Non-specific Binding: Add [³H]Ketanserin, the cell membrane suspension, and a high concentration of unlabeled Ketanserin.
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Competitive Binding: Add [³H]Ketanserin, the cell membrane suspension, and varying concentrations of DOPR hydrochloride.
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Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
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Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
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Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.
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Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
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Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
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Plot the percentage of specific binding against the logarithm of the DOPR hydrochloride concentration.
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Determine the IC₅₀ value (the concentration of DOPR hydrochloride that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Figure 2. General Workflow for a Radioligand Binding Assay
Inositol Monophosphate (IP1) Accumulation Assay
This is a functional assay that measures the accumulation of IP1, a downstream metabolite of IP₃. It provides a direct measure of Gq/11 pathway activation.
Objective: To determine the functional potency (EC₅₀) and efficacy of DOPR hydrochloride as a 5-HT₂A receptor agonist.
Materials:
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Cells stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells).
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Assay buffer.
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Lithium chloride (LiCl) solution (to inhibit the degradation of IP1).
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DOPR hydrochloride at various concentrations.
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A reference 5-HT₂A agonist (e.g., serotonin).
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IP1 detection kit (e.g., HTRF-based).
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Plate reader capable of detecting the assay signal (e.g., HTRF).
Procedure:
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Cell Seeding: Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.
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Compound Addition: Remove the culture medium and add the assay buffer containing LiCl and the various concentrations of DOPR hydrochloride or the reference agonist.
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Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for receptor activation and IP1 accumulation.
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Cell Lysis and Detection: Lyse the cells and add the IP1 detection reagents according to the kit manufacturer's instructions. This typically involves a competitive immunoassay where the amount of signal is inversely proportional to the amount of IP1 produced.
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Signal Measurement: Read the plate using a compatible plate reader.
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Data Analysis:
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Generate a standard curve for IP1 concentration.
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Convert the raw data to IP1 concentrations using the standard curve.
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Plot the IP1 concentration against the logarithm of the DOPR hydrochloride concentration.
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Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of DOPR hydrochloride that produces 50% of the maximal response) and the Emax (the maximum response).
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Conclusion
DOPR hydrochloride's primary mechanism of action is as a serotonin 5-HT₂A receptor agonist, which activates the Gq/11 signaling pathway. The resulting cascade of intracellular events, including the mobilization of intracellular calcium and the activation of Protein Kinase C, underlies its psychoactive effects. While quantitative pharmacological data for DOPR hydrochloride is not as extensive as for other related compounds, the available information, in conjunction with structure-activity relationships within the DOx family, provides a solid framework for understanding its molecular pharmacology. The experimental protocols detailed herein represent standard methodologies for the in-depth characterization of the binding and functional activity of DOPR hydrochloride and other novel psychoactive compounds targeting the 5-HT₂A receptor. Further research is warranted to more fully elucidate the complete receptor interaction profile and downstream signaling effects of this compound.
